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molecular formula C10H9F3O3 B1622416 2-[4-(trifluoromethyl)phenoxy]propanoic Acid CAS No. 69484-34-0

2-[4-(trifluoromethyl)phenoxy]propanoic Acid

Cat. No. B1622416
M. Wt: 234.17 g/mol
InChI Key: ZZCGVEYHZSLNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04125732

Procedure details

To a slurry of 12 g of sodium hydride-oil dispersion (57%) in 100 ml of N,N-dimethylformamide is added 21 g of α,α,α-trifluoro-p-cresol in 10 ml of dimethylformamide and 24 g of 2-bromopropionic acid. After hydrogen evolution, the mixture is heated at 90° C. for 14 hrs. The mixture is cooled, diluted with 100 ml of water, acidified with hydrochloric acid and extracted with ether. The ether extracts are dried (MgSO4) and concentrated to give 23 g of product. A 3.5 g sample is chromatographed over silica gel with solvent hexane-ether-acetic acid (80:20:1) to give 2.3 g of white crystals. Recrystallization from hexane gives crystals, mp 81°-82° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]([F:13])([F:12])[C:5]1[CH:6]=[CH:7][C:8]([OH:11])=[CH:9][CH:10]=1.[H][H].Cl.Br[CH:18]([CH3:22])[C:19]([OH:21])=[O:20]>CN(C)C=O.O>[F:3][C:4]([F:12])([F:13])[C:5]1[CH:6]=[CH:7][C:8]([O:11][CH:18]([CH3:22])[C:19]([OH:21])=[O:20])=[CH:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
21 g
Type
reactant
Smiles
FC(C=1C=CC(=CC1)O)(F)F
Name
Quantity
24 g
Type
reactant
Smiles
BrC(C(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether extracts are dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)OC(C(=O)O)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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